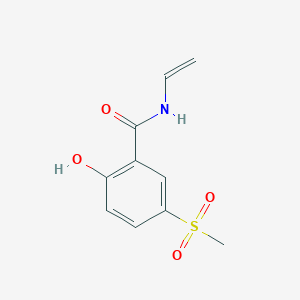
N-Ethenyl-2-hydroxy-5-(methanesulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethenyl-2-hydroxy-5-(methanesulfonyl)benzamide is an organic compound that features a benzamide core with an ethenyl group, a hydroxy group, and a methanesulfonyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethenyl-2-hydroxy-5-(methanesulfonyl)benzamide typically involves the following steps:
Starting Material: The synthesis begins with 2-hydroxy-5-(methanesulfonyl)benzoic acid.
Amidation: The carboxylic acid group of the starting material is converted to an amide using an appropriate amine, such as ethenylamine, under dehydrating conditions.
Reaction Conditions: The reaction is usually carried out in the presence of a dehydrating agent like thionyl chloride or phosphorus trichloride, and a base such as triethylamine to neutralize the generated acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-Ethenyl-2-hydroxy-5-(methanesulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ethenyl group can be reduced to an ethyl group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methanesulfonyl group can be substituted with other nucleophiles, such as amines or thiols, under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases.
Major Products
Oxidation: N-Ethenyl-2-oxo-5-(methanesulfonyl)benzamide.
Reduction: N-Ethyl-2-hydroxy-5-(methanesulfonyl)benzamide.
Substitution: N-Ethenyl-2-hydroxy-5-(substituted)benzamide.
Scientific Research Applications
N-Ethenyl-2-hydroxy-5-(methanesulfonyl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: It may serve as a lead compound for the development of new pharmaceuticals.
Industry: It can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of N-Ethenyl-2-hydroxy-5-(methanesulfonyl)benzamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites in proteins or enzymes. This dual functionality allows the compound to modulate biological pathways and exert its effects.
Comparison with Similar Compounds
Similar Compounds
N-Ethenyl-2-hydroxy-5-(methylsulfonyl)benzamide: Similar structure but with a methylsulfonyl group instead of a methanesulfonyl group.
N-Ethenyl-2-hydroxy-5-(ethylsulfonyl)benzamide: Similar structure but with an ethylsulfonyl group instead of a methanesulfonyl group.
Uniqueness
N-Ethenyl-2-hydroxy-5-(methanesulfonyl)benzamide is unique due to the presence of the methanesulfonyl group, which imparts specific chemical reactivity and biological activity. The combination of the ethenyl, hydroxy, and methanesulfonyl groups makes this compound versatile for various applications in research and industry.
Properties
CAS No. |
98517-69-2 |
|---|---|
Molecular Formula |
C10H11NO4S |
Molecular Weight |
241.27 g/mol |
IUPAC Name |
N-ethenyl-2-hydroxy-5-methylsulfonylbenzamide |
InChI |
InChI=1S/C10H11NO4S/c1-3-11-10(13)8-6-7(16(2,14)15)4-5-9(8)12/h3-6,12H,1H2,2H3,(H,11,13) |
InChI Key |
DQVFGXYJEZVFDX-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)O)C(=O)NC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















